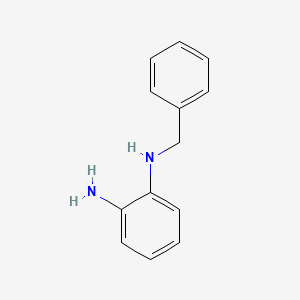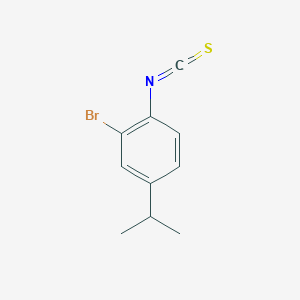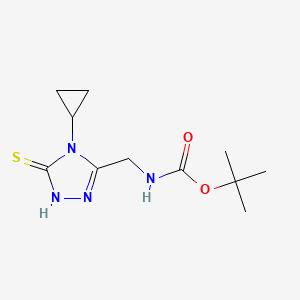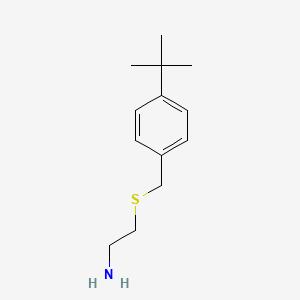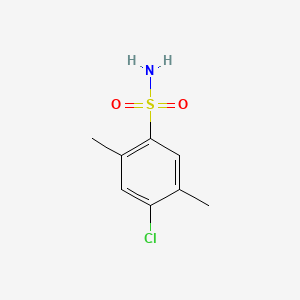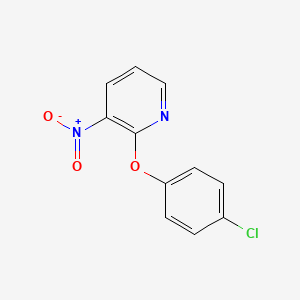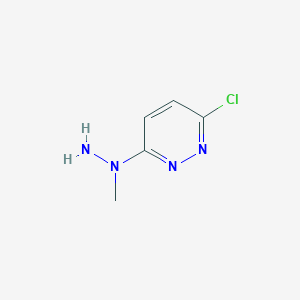
3-Fluor-5-(Trifluormethyl)benzylbromid
Übersicht
Beschreibung
3-Fluoro-5-(trifluoromethyl)benzyl bromide (3F5TMB) is a synthetic organic compound belonging to the family of organofluorine compounds. It is an important intermediate in organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. 3F5TMB is a useful building block in organic synthesis, as it is relatively easy to synthesize, has a high reactivity, and can be used in a wide range of reactions.
Wissenschaftliche Forschungsanwendungen
Herstellung von Flocoumafen
Eine spezifische Anwendung ist die Herstellung von Flocoumafen, einem starken Antikoagulans, das als Rodentizid eingesetzt wird . Die Fähigkeit der Verbindung, Trifluormethylgruppen einzuführen, ist entscheidend für die Synthese solcher Chemikalien.
Derivatisierungsreagenz in GC-MS
Es dient als Derivatisierungsreagenz in der Gaschromatographie-Massenspektrometrie (GC-MS) zum Nachweis spezifischer Verbindungen in einer Probe. Seine Eigenschaften helfen bei der Identifizierung und Quantifizierung von Analyten .
Enantioselektive Synthese
Die Verbindung ist an der enantioselektiven Synthese von nicht-peptidischen Neurokinin NK1-Rezeptor-Antagonisten beteiligt. Diese Antagonisten haben therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Depression, Angstzuständen und Erbrechen .
Synthese von Liganden
Es wird zur Synthese neuer Liganden verwendet, wie z. B. atropisomerer Diphosphinliganden, die in der Katalyse wichtig sind und Anwendungen in der asymmetrischen Synthese haben .
Stabilisierendes Gegenion
Schließlich wird es verwendet, um stabilisierende Gegenionen für hoch elektrophile organische und organometallische Kationen herzustellen. Diese Gegenionen sind essenziell für die Stabilisierung reaktiver Zwischenprodukte in verschiedenen chemischen Reaktionen .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that benzyl bromides typically react with nucleophiles , suggesting that the compound may interact with nucleophilic entities in biological systems.
Mode of Action
3-Fluoro-5-(trifluoromethyl)benzyl bromide, like other benzyl bromides, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the bromine atom of the benzyl bromide. This interaction results in the replacement of the bromine atom with the nucleophile .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 43°c at 1mmhg , suggest that it may have low bioavailability due to its volatility.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)benzyl bromide. For instance, the compound should be stored under inert gas at temperatures below 15°C . This suggests that exposure to oxygen and higher temperatures may affect its stability. Furthermore, the compound’s reactivity may be influenced by the presence of various nucleophiles in its environment.
Biochemische Analyse
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions at the benzylic position . This interaction can lead to the formation of covalent bonds with amino acid residues in proteins, thereby modifying their structure and function. The compound’s reactivity is primarily due to the presence of the bromine atom, which acts as a good leaving group in these reactions .
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethyl)benzyl bromide on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can affect the transcription factors that regulate gene expression, leading to changes in the cellular phenotype .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethyl)benzyl bromide exerts its effects through covalent modification of biomolecules. The bromine atom in the compound facilitates nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on enzymes and proteins . This can result in enzyme inhibition or activation, depending on the nature of the modification. Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)benzyl bromide can change over time due to its stability and degradation properties. The compound is air-sensitive and must be stored under inert gas to prevent degradation . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including sustained changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins without causing significant toxicity . At higher doses, it can lead to toxic effects, including severe skin burns and eye damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have shown that high doses can cause adverse effects on the respiratory system and other organs .
Metabolic Pathways
3-Fluoro-5-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze nucleophilic substitution reactions . The compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, it can inhibit or activate enzymes involved in the synthesis and degradation of biomolecules, thereby altering the overall metabolic balance in cells .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(trifluoromethyl)benzyl bromide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethyl)benzyl bromide is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, it may localize to the nucleus to modify transcription factors or to the mitochondria to affect metabolic enzymes .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVWAXYGYMZJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372155 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239087-09-3 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



